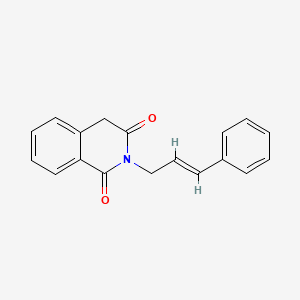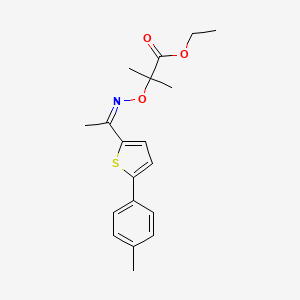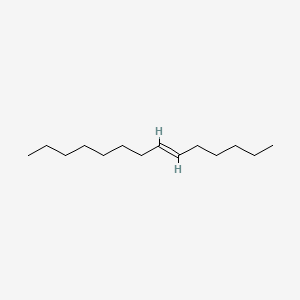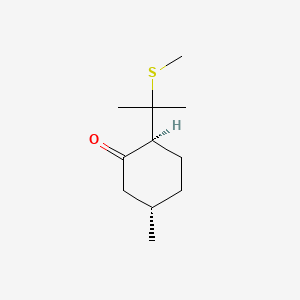
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-5-méthyl-2-(2-méthylsulfanylpropan-2-yl)cyclohexan-1-one est un composé organique caractérisé par sa structure cyclique de cyclohexanone avec une stéréochimie spécifique. Le composé comporte un groupe méthyle et un groupe méthylsulfanylpropan-2-yl attachés au cycle cyclohexane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (2S,5S)-5-méthyl-2-(2-méthylsulfanylpropan-2-yl)cyclohexan-1-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation d’une molécule précurseur appropriée en conditions acides ou basiques. La stéréochimie du produit peut être contrôlée en utilisant des catalyseurs chiraux ou des matières premières chirales.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et l’évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
(2S,5S)-5-méthyl-2-(2-méthylsulfanylpropan-2-yl)cyclohexan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le groupe méthylsulfanyl peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Alcools.
Substitution : Différentes cyclohexanones substituées.
Applications de la recherche scientifique
Chimie
En chimie, la (2S,5S)-5-méthyl-2-(2-méthylsulfanylpropan-2-yl)cyclohexan-1-one est étudiée pour sa réactivité et son potentiel en tant que bloc de construction pour des molécules plus complexes.
Biologie
Le composé peut avoir une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments. Ses interactions avec les cibles biologiques peuvent être explorées pour identifier des applications thérapeutiques potentielles.
Médecine
En chimie médicinale, les dérivés de ce composé peuvent être étudiés pour leurs propriétés pharmacologiques, notamment leurs activités anti-inflammatoires, antimicrobiennes ou anticancéreuses.
Industrie
Dans le secteur industriel, le composé peut être utilisé comme intermédiaire dans la synthèse de divers produits chimiques et matériaux, notamment des polymères et des produits chimiques de spécialité.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to identify potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of various chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
Le mécanisme par lequel la (2S,5S)-5-méthyl-2-(2-méthylsulfanylpropan-2-yl)cyclohexan-1-one exerce ses effets dépend de ses interactions spécifiques avec les cibles moléculaires. Ces interactions peuvent impliquer une liaison à des enzymes, des récepteurs ou d’autres protéines, conduisant à des changements dans les processus et les voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
(2S,5S)-5-méthyl-2-(2-méthylsulfanylpropan-2-yl)cyclohexanol : Une forme réduite du composé avec un groupe alcool.
(2S,5S)-5-méthyl-2-(2-méthylsulfonylpropan-2-yl)cyclohexan-1-one : Une forme oxydée avec un groupe sulfone.
(2S,5S)-5-méthyl-2-(2-méthylthioéthyl)cyclohexan-1-one : Un composé similaire avec une chaîne alkyle différente.
Unicité
La stéréochimie et les groupes fonctionnels uniques de la (2S,5S)-5-méthyl-2-(2-méthylsulfanylpropan-2-yl)cyclohexan-1-one contribuent à sa réactivité distincte et à ses applications potentielles. Sa configuration spécifique peut entraîner des interactions uniques avec les cibles biologiques et les réactifs chimiques.
Propriétés
Numéro CAS |
57129-14-3 |
|---|---|
Formule moléculaire |
C11H20OS |
Poids moléculaire |
200.34 g/mol |
Nom IUPAC |
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
HJFSNLWDUINFTB-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C(=O)C1)C(C)(C)SC |
SMILES canonique |
CC1CCC(C(=O)C1)C(C)(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


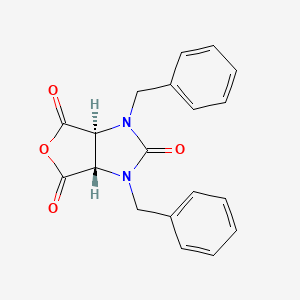
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)

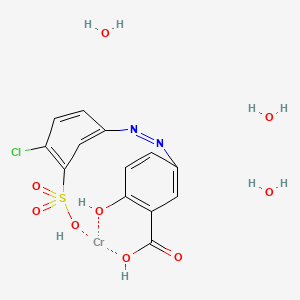
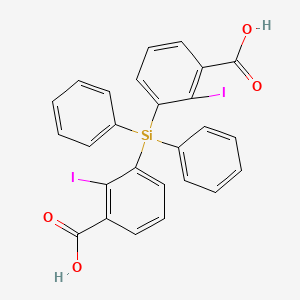

![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)

